An In-depth Technical Guide to Ethyl 2-chloroquinoline-7-carboxylate: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to Ethyl 2-chloroquinoline-7-carboxylate: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-chloroquinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical architecture, physicochemical properties, reactivity, and synthetic pathways, offering insights grounded in established scientific principles. This document is intended to serve as a valuable resource for professionals engaged in the design and development of novel molecular entities.
Molecular Structure and Chemical Identity
Ethyl 2-chloroquinoline-7-carboxylate is a bifunctional quinoline derivative. The core of the molecule is a quinoline ring system, which is a fused aromatic heterocycle consisting of a benzene ring and a pyridine ring. This scaffold is prevalent in a wide array of natural products and synthetic compounds with diverse biological activities.[1]
The quinoline nucleus is substituted at two positions:
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A chloro group at the 2-position of the pyridine ring.
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An ethyl carboxylate group at the 7-position of the benzene ring.
These functional groups impart distinct chemical properties and reactivity to the molecule, making it a versatile building block in organic synthesis.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Ethyl 2-chloroquinoline-7-carboxylate |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Canonical SMILES | CCOC(=O)c1cc2c(cc1)N=C(C=C2)Cl |
| CAS Number | Not explicitly available in public databases. Researchers should verify the CAS number from a commercial supplier or through analytical characterization upon synthesis. |
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature. | The rigid, planar quinoline core and the presence of polar functional groups suggest a crystalline solid nature. |
| Boiling Point | > 300 °C | High molecular weight and polar nature would lead to a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, DMSO). Sparingly soluble in non-polar solvents and water. | The ethyl ester group and the aromatic system provide lipophilic character, while the nitrogen atom and carbonyl group offer some polarity. |
Synthesis of Ethyl 2-chloroquinoline-7-carboxylate
A plausible and efficient synthetic route to Ethyl 2-chloroquinoline-7-carboxylate can be adapted from a two-stage method developed for isomeric 2-chloroquinolinecarboxylic esters.[2] This approach involves the oxidation of a methylquinoline precursor followed by chlorination.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from a suitable methylquinoline-7-carboxylate.
Caption: Synthetic workflow for Ethyl 2-chloroquinoline-7-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Oxidation of Ethyl 7-methylquinoline-2-carboxylate to Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate
This step involves the oxidation of the methyl group at the 2-position to a carbonyl group, forming the corresponding 2-quinolone.
-
Reagents and Solvents: Ethyl 7-methylquinoline-2-carboxylate, oxidizing agent (e.g., selenium dioxide), solvent (e.g., dioxane, acetic acid).
-
Procedure:
-
Dissolve Ethyl 7-methylquinoline-2-carboxylate in a suitable solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the oxidizing agent portion-wise to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate.
-
Step 2: Chlorination of Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate
The 2-quinolone intermediate is then converted to the final 2-chloroquinoline derivative using a chlorinating agent.
-
Reagents and Solvents: Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate, chlorinating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅)), optional solvent (e.g., toluene).
-
Procedure:
-
Place Ethyl 2-oxo-1,2-dihydroquinoline-7-carboxylate in a round-bottom flask.
-
Carefully add the chlorinating agent (e.g., POCl₃) to the flask.
-
Heat the reaction mixture under reflux, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl 2-chloroquinoline-7-carboxylate.
-
Chemical Reactivity and Potential Transformations
The chemical reactivity of Ethyl 2-chloroquinoline-7-carboxylate is primarily dictated by its two functional groups: the 2-chloro substituent and the ethyl 7-carboxylate moiety.
Reactivity of the 2-Chloro Group
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reactivity allows for the introduction of a wide range of functional groups at this position.
Caption: Key nucleophilic substitutions at the 2-position.
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Amination: Reaction with primary or secondary amines can yield 2-aminoquinoline derivatives.[3]
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can introduce ether linkages.
-
Thiolation: Reaction with thiols or their corresponding salts can form 2-thioether derivatives.
-
Cross-Coupling Reactions: The 2-chloro position can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds.[4][5]
Reactivity of the Ethyl 7-Carboxylate Group
The ethyl ester at the 7-position is a versatile handle for further chemical modifications.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[6] This carboxylic acid can then be coupled with amines to form amides or undergo other transformations.
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl ester can be converted to other esters by reacting with a different alcohol in the presence of a catalyst.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (δ 7.5-8.5 ppm): The protons on the quinoline ring will appear in the downfield region, typically as doublets and triplets, with coupling constants characteristic of aromatic systems.
-
Ethyl Group Protons:
-
A quartet around δ 4.4 ppm corresponding to the -OCH₂- protons, split by the adjacent methyl group.
-
A triplet around δ 1.4 ppm corresponding to the -CH₃ protons, split by the adjacent methylene group.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (δ 120-150 ppm): The carbons of the quinoline ring will resonate in this region. The carbon bearing the chlorine atom (C2) will be shifted downfield.
-
Ethyl Group Carbons:
-
The -OCH₂- carbon will be around δ 62 ppm .
-
The -CH₃ carbon will be around δ 14 ppm .
-
Infrared (IR) Spectroscopy
-
C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹ .
-
C=N and C=C Stretches (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹ .
-
C-O Stretch (Ester): Absorptions in the 1300-1100 cm⁻¹ range.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 235, with a characteristic M+2 peak at m/z 237 with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the loss of carbon monoxide (CO, 28 Da) from the ester.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][7][8][9] The 2-chloro and 7-carboxylate functionalities on this particular molecule make it an attractive intermediate for the synthesis of novel therapeutic agents.
-
Antimalarial Agents: The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine. This structural motif is a key starting point for the development of new antimalarial compounds.[10]
-
Anticancer Agents: Many quinoline derivatives have been investigated for their anticancer properties. The ability to functionalize both the 2- and 7-positions allows for the creation of diverse libraries of compounds for screening.
-
Antimicrobial Agents: The quinoline ring is also a component of several antibacterial and antifungal drugs.[11]
-
Materials Science: Quinoline derivatives can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), sensors, and dyes.
Safety and Handling
Based on safety data for related chloroquinoline compounds, Ethyl 2-chloroquinoline-7-carboxylate should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-chloroquinoline-7-carboxylate is a versatile and valuable building block in organic synthesis, with significant potential for applications in drug discovery and materials science. Its well-defined reactivity at both the 2-chloro and 7-carboxylate positions provides a platform for the creation of a wide range of novel and complex molecules. While specific experimental data for this compound is limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related structures.
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